1-Cyclopropyl-5-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-5-nitro-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The compound’s structure consists of a cyclopropyl group attached to the nitrogen atom of the indole ring and a nitro group at the 5-position of the indole ring.
Preparation Methods
The synthesis of 1-Cyclopropyl-5-nitro-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives . This method typically involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Cyclopropyl-5-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring.
Scientific Research Applications
1-Cyclopropyl-5-nitro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole nucleus can bind to multiple receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-Cyclopropyl-5-nitro-1H-indole can be compared with other indole derivatives such as:
1-Methyl-5-nitro-1H-indole: Similar structure but with a methyl group instead of a cyclopropyl group.
1-Phenyl-5-nitro-1H-indole: Contains a phenyl group instead of a cyclopropyl group.
5-Nitroindole: Lacks the substituent on the nitrogen atom.
The uniqueness of this compound lies in the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-cyclopropyl-5-nitroindole |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)10-3-4-11-8(7-10)5-6-12(11)9-1-2-9/h3-7,9H,1-2H2 |
InChI Key |
MSCAFDWYNVCFOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.